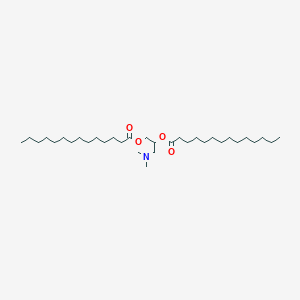
1,2-Dimyristoyl-3-dimethylammonium-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-3-dimethylammonium-propane: is a cationic lipid compound with the molecular formula C33H65NO4 and a molecular weight of 539.87 g/mol . It is commonly used in biochemical and biophysical research due to its unique properties, such as its ability to form liposomes and interact with biological membranes . This compound is also known for its role as a pH-sensitive transfection reagent, making it valuable in gene delivery and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,2-dimyristoyl-3-dimethylammonium-propane involves large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimyristoyl-3-dimethylammonium-propane undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different lipid structures.
Substitution: It can participate in substitution reactions where the dimethylammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized lipids, reduced lipid derivatives, and substituted lipid compounds .
Scientific Research Applications
1,2-Dimyristoyl-3-dimethylammonium-propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dimyristoyl-3-dimethylammonium-propane involves its ability to form liposomes and interact with cell membranes . The cationic nature of the compound allows it to bind to negatively charged molecules, such as nucleic acids, facilitating their delivery into cells . This interaction is mediated through electrostatic forces and hydrophobic interactions, leading to the formation of stable complexes that can be internalized by cells .
Comparison with Similar Compounds
1,2-Dioleoyl-3-dimethylammonium-propane: This compound has similar properties but differs in the fatty acid chain length and saturation.
1,2-Dipalmitoyl-3-trimethylammonium-propane chloride: Another cationic lipid with applications in transfection and drug delivery.
Uniqueness: 1,2-Dimyristoyl-3-dimethylammonium-propane is unique due to its specific fatty acid composition, which provides distinct biophysical properties and interactions with biological membranes . Its pH-sensitive nature also makes it particularly valuable in applications requiring controlled release and targeted delivery .
Properties
Molecular Formula |
C33H65NO4 |
|---|---|
Molecular Weight |
539.9 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H65NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34(3)4)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-2/h31H,5-30H2,1-4H3 |
InChI Key |
QUQHEMSUWCJRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


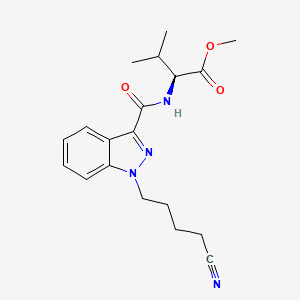
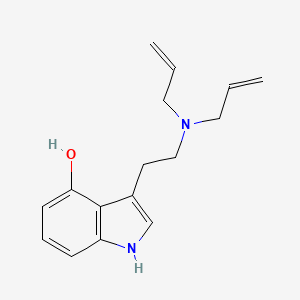

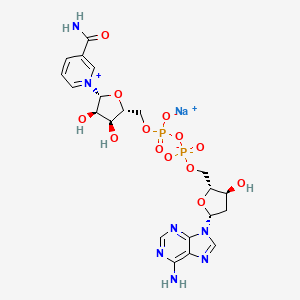
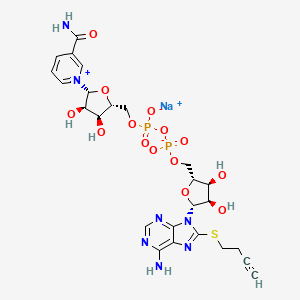

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)

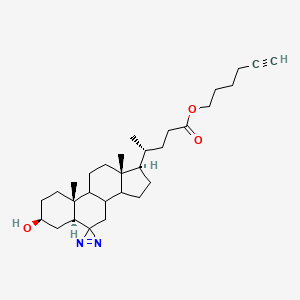

![2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B10855588.png)
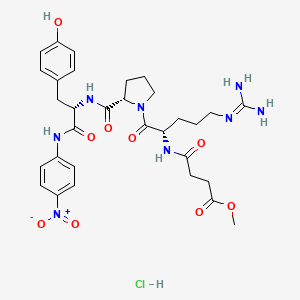

![(1R,9R,10S,13E,16S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855606.png)
